2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid
Description
Properties
IUPAC Name |
2-[4-(ethoxycarbonylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-8(4-6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLGETWUPQPASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602725 | |
| Record name | {4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91134-09-7 | |
| Record name | {4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions:
Mechanism :
-
Base-Catalyzed : Nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .
-
Acid-Catalyzed : Protonation of the carbonyl oxygen, followed by water attack and ester cleavage.
Esterification and Transesterification
The ethoxycarbonyl group participates in ester-exchange reactions:
Applications :
Condensation and Nucleophilic Reactions
The amino and carbonyl groups enable condensation with amines or carbonyl compounds:
Mechanistic Insight :
Biochemical Interactions
The compound reacts with biological nucleophiles:
Key Data :
Comparative Reactivity of Structural Analogs
| Compound | Reactivity with NaOH | Adduct Formation with dG |
|---|---|---|
| 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | High | Moderate |
| 4-(Methoxycarbonyl)phenylacetic acid | Moderate | Low |
| N-(4-carbamoylphenyl)glycine | Low | None |
Scientific Research Applications
2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biochemical processes. The ethoxycarbonyl group may play a role in the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Solubility (Predicted) |
|---|---|---|---|
| This compound | C₁₁H₁₃NO₄ | 235.23 g/mol | Moderate in polar solvents |
| Repaglinide Impurity B | C₁₃H₁₆O₅ | 252.26 g/mol | Low (lipophilic) |
| 2-((3-Ethoxycarbonyl)thiophen-2-yl)amino acid | C₁₅H₁₇NO₃S | 291.36 g/mol | Variable (heterocyclic) |
Biological Activity
2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a novel compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₁₁H₁₃N O₄ and a molecular weight of approximately 223.23 g/mol, this compound is classified as an amino acid derivative. Its structure includes an ethoxycarbonyl group attached to a phenyl ring, which enhances its solubility and biological activity compared to other similar compounds.
Chemical Structure
The compound's structure can be represented as follows:
This structure allows for various interactions with biological systems, particularly in the context of enzyme modulation and receptor binding.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties . It has been studied for its potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate enzyme activity, particularly cyclooxygenase enzymes involved in inflammatory pathways, suggests it could serve as a candidate for developing anti-inflammatory drugs.
Neuroprotective Effects
Due to its structural resemblance to known neurotransmitters, this compound may interact with various biological receptors, potentially conferring neuroprotective effects . Preliminary studies have shown that it can influence metabolic pathways involving amino acids and related compounds, which are crucial for maintaining neurological health.
Enzyme Interaction Studies
Interaction studies have revealed that this compound may bind to several enzymes and receptors:
- Cyclooxygenase Enzymes : Important for mediating inflammation.
- Neurotransmitter Receptors : Implicated in neurological research and potential treatments for neurodegenerative diseases.
These interactions are essential for understanding the pharmacodynamics of the compound and its therapeutic implications.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-(tert-Butoxycarbonyl)amino)phenylacetic acid | C₁₃H₁₇N O₄ | Contains tert-butoxycarbonyl; potential differences in solubility. |
| 2-(4-(Aminophenyl)acetic acid | C₉H₉N O₂ | Lacks the ethoxycarbonyl group; simpler structure may lead to different activities. |
| 2-(4-(Methoxycarbonyl)amino)phenylacetic acid | C₁₁H₁₃N O₄ | Similar structure but with a methoxycarbonyl group; variations may affect pharmacological properties. |
The unique ethoxycarbonyl modification in this compound enhances its solubility and alters its interaction profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation markers in vitro, suggesting a potential application in treating inflammatory diseases.
- Neuroprotective Studies : In animal models, it was observed that treatment with this compound led to improved cognitive function and reduced neuronal damage following induced neurotoxicity.
- Enzyme Modulation : Detailed kinetic studies indicated that the compound inhibits specific enzymes involved in metabolic pathways, further supporting its role as a pharmacological agent.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid?
- Methodological Answer : Use LC-MS (liquid chromatography-mass spectrometry) to confirm the molecular ion peak at m/z 247.2169 ([M + H]+) and monitor impurities. FT-IR is critical for identifying functional groups (e.g., ethoxycarbonyl C=O stretch at ~1700 cm⁻¹ and carboxylic acid O-H stretch at ~2500-3300 cm⁻¹). 1H/13C NMR resolves aromatic protons (δ 6.8–7.4 ppm) and the acetic acid side chain (δ 3.6–4.0 ppm for CH₂). Cross-validate with HPLC purity analysis (≥97% purity thresholds) .
Q. How can synthetic routes for this compound be optimized to minimize impurities like Repaglinide-related degradants?
- Methodological Answer : Control reaction parameters during esterification and acetylation steps:
- Maintain anhydrous conditions to prevent hydrolysis of the ethoxycarbonyl group.
- Use coupling agents (e.g., DCC/DMAP) for amide bond formation to reduce side products.
- Monitor intermediates via TLC or HPLC at each step (e.g., detect Impurity B, CAS 99469-99-5, a common byproduct in Repaglinide synthesis) .
Q. What are the solubility and stability profiles of this compound in aqueous vs. organic solvents?
- Methodological Answer : Solubility is pH-dependent:
- Aqueous buffers : Poor solubility below pH 4 (carboxylic acid protonation) but improves at neutral-to-alkaline pH (deprotonation).
- Organic solvents : Freely soluble in DMSO, DMF, and ethanol. Stability studies in solutions (e.g., 0.1 M HCl, PBS) show degradation via ester hydrolysis under acidic conditions, monitored by LC-UV at 220–280 nm .
Advanced Research Questions
Q. How do steric and electronic effects of the ethoxycarbonyl group influence intermolecular interactions in biological systems?
- Methodological Answer : Perform molecular docking to assess binding affinity with target proteins (e.g., sulfonylurea receptors). The ethoxycarbonyl group may enhance hydrophobic interactions but reduce hydrogen bonding due to steric hindrance. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .
Q. What mechanistic insights explain the compound’s role as a degradation product in Repaglinide formulations?
- Methodological Answer : Under accelerated stability conditions (40°C/75% RH), Repaglinide undergoes oxidative degradation at the ethoxycarbonyl moiety, forming this compound (Impurity B). Confirm pathways using LC-MS/MS to identify fragment ions (e.g., loss of COOEt group, m/z 179.0635) and HPLC-DAD for quantification .
Q. How can conflicting data on the compound’s photostability be resolved?
- Methodological Answer : Replicate photodegradation studies under standardized ICH Q1B guidelines :
- Expose to UV (320–400 nm) and visible light (1.2 million lux-hours).
- Use UPLC-PDA to track degradation kinetics and EPR spectroscopy to detect free radicals. Discrepancies may arise from solvent choice (e.g., acetonitrile vs. methanol) or oxygen content .
Q. What strategies mitigate crystallinity issues during polymorph screening?
- Methodological Answer : Employ hot-stage microscopy and PXRD to identify stable polymorphs. Modify crystallization solvents (e.g., ethyl acetate/hexane mixtures) to favor hydrogen-bonded networks. DSC/TGA analyses reveal melting points (e.g., ~150–160°C) and hydrate formation risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Cross-reference assay conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
